molecular formula C21H25ClN2O2 B244843 N-[5-(butanoylamino)-2-chlorophenyl]-4-tert-butylbenzamide

N-[5-(butanoylamino)-2-chlorophenyl]-4-tert-butylbenzamide

Cat. No. B244843
M. Wt: 372.9 g/mol
InChI Key: WGIIHDSMANNZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(butanoylamino)-2-chlorophenyl]-4-tert-butylbenzamide is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound is known for its ability to interact with certain receptors in the body, which has led to a number of interesting findings in various areas of research.

Mechanism of Action

The mechanism of action of N-[5-(butanoylamino)-2-chlorophenyl]-4-tert-butylbenzamide involves its ability to interact with certain receptors in the body, specifically the CB2 receptor. This interaction leads to a number of biochemical and physiological effects, which are discussed in more detail below.
Biochemical and Physiological Effects:
The interaction of N-[5-(butanoylamino)-2-chlorophenyl]-4-tert-butylbenzamide with the CB2 receptor has been shown to have a number of biochemical and physiological effects. These include the regulation of immune function, the modulation of pain perception, and the reduction of inflammation. This compound has also been shown to have potential applications in the treatment of various neurological disorders, such as multiple sclerosis and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-[5-(butanoylamino)-2-chlorophenyl]-4-tert-butylbenzamide in lab experiments is its well-established synthesis method. This compound is also widely available, making it easy to obtain for research purposes. However, there are some limitations to its use, including its potential toxicity and the need for careful handling in the lab.

Future Directions

There are a number of potential future directions for research involving N-[5-(butanoylamino)-2-chlorophenyl]-4-tert-butylbenzamide. These include further studies on its potential applications in cancer research, as well as in the development of new drugs and therapies. Additionally, there is a growing interest in the use of this compound in the treatment of various neurological disorders, which may lead to new discoveries and breakthroughs in the field.

Synthesis Methods

The synthesis of N-[5-(butanoylamino)-2-chlorophenyl]-4-tert-butylbenzamide typically involves a multi-step process that starts with the preparation of the starting materials. These materials are then subjected to a series of chemical reactions, which ultimately leads to the formation of the desired compound. The synthesis method for this compound has been well-established, and it is widely used in laboratories around the world.

Scientific Research Applications

N-[5-(butanoylamino)-2-chlorophenyl]-4-tert-butylbenzamide has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is its ability to interact with certain receptors in the body, which has led to a number of interesting findings in areas such as neuroscience and pharmacology. This compound has also been studied for its potential applications in cancer research, as well as in the development of new drugs and therapies.

properties

Molecular Formula

C21H25ClN2O2

Molecular Weight

372.9 g/mol

IUPAC Name

N-[5-(butanoylamino)-2-chlorophenyl]-4-tert-butylbenzamide

InChI

InChI=1S/C21H25ClN2O2/c1-5-6-19(25)23-16-11-12-17(22)18(13-16)24-20(26)14-7-9-15(10-8-14)21(2,3)4/h7-13H,5-6H2,1-4H3,(H,23,25)(H,24,26)

InChI Key

WGIIHDSMANNZPW-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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